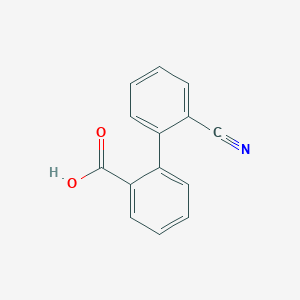

2-(2-Cyanophenyl)benzoic acid

Description

The exact mass of the compound 2-(2-Cyanophenyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Cyanophenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Cyanophenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRWCQMTMKFPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282805 | |

| Record name | 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57743-13-2 | |

| Record name | NSC28066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-cyanophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Cyanophenyl)benzoic Acid (CAS 57743-13-2)

Disclaimer: Publicly available, specific technical data for 2-(2-Cyanophenyl)benzoic acid (CAS 57743-13-2) is limited. This guide provides information based on the general chemical properties of related compounds, such as biphenyl carboxylic acids and cyanobenzoic acids, and includes predicted data and plausible experimental protocols. All predicted data and proposed methodologies require experimental validation.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of 2-(2-Cyanophenyl)benzoic acid.

Chemical Structure and Properties

2-(2-Cyanophenyl)benzoic acid is a biphenyl derivative containing a carboxylic acid group at the 2-position and a nitrile group at the 2'-position. This unique substitution pattern is expected to influence its chemical reactivity, physical properties, and potential biological activity.

Structure:

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₉NO₂ | - |

| Molecular Weight | 223.23 g/mol | - |

| Melting Point | 180-190 °C | Estimated based on related biphenyl carboxylic acids. |

| Boiling Point | > 350 °C | Predicted to be high due to the presence of polar functional groups and high molecular weight. |

| pKa | ~4-5 | The carboxylic acid proton is expected to have a pKa in the typical range for benzoic acids. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The polar functional groups confer some aqueous solubility, while the biphenyl backbone favors organic solvents. |

Synthesis

Proposed Synthetic Pathway: Hydrolysis of Biphenyl-2,2'-dicarbonitrile

The synthesis can be envisioned in two main steps:

-

Ullmann Coupling: Formation of biphenyl-2,2'-dicarbonitrile from 2-chlorobenzonitrile.

-

Selective Hydrolysis: Conversion of one of the nitrile groups to a carboxylic acid.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-(2-Cyanophenyl)benzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Biphenyl-2,2'-dicarbonitrile (Ullmann Coupling)

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-chlorobenzonitrile (1.0 eq) and activated copper powder (2.0 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere and maintain for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of ferric chloride in dilute hydrochloric acid to dissolve the copper.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude biphenyl-2,2'-dicarbonitrile by column chromatography on silica gel.

Step 2: Selective Hydrolysis to 2-(2-Cyanophenyl)benzoic acid

-

In a round-bottom flask, dissolve the biphenyl-2,2'-dicarbonitrile (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.1 eq) to the flask.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will need to be carefully optimized to favor mono-hydrolysis over di-hydrolysis.

-

Once the starting material is consumed and the desired product is the major component, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-Cyanophenyl)benzoic acid.

Spectroscopic Data (Predicted)

The following table summarizes the predicted spectroscopic data for 2-(2-Cyanophenyl)benzoic acid based on the analysis of its functional groups and related structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Wavenumber/Shift | Assignment |

| FT-IR (cm⁻¹) | 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| 2230-2210 (sharp) | C≡N stretch (nitrile) | |

| 1710-1680 (strong) | C=O stretch (carboxylic acid) | |

| 1600-1450 | Aromatic C=C stretches | |

| ¹H NMR (ppm) | 10.0-12.0 (singlet, 1H) | -COOH |

| 7.4-8.2 (multiplet, 8H) | Aromatic protons | |

| ¹³C NMR (ppm) | 165-170 | -COOH |

| 115-120 | -C≡N | |

| 125-145 | Aromatic carbons | |

| Mass Spec (m/z) | 223 (M⁺) | Molecular ion |

| 206 (M⁺ - OH) | Loss of hydroxyl radical | |

| 195 (M⁺ - CO) | Loss of carbon monoxide | |

| 178 (M⁺ - COOH) | Loss of carboxyl group |

Potential Applications in Drug Development

While no specific biological activities have been reported for 2-(2-Cyanophenyl)benzoic acid, its structural motifs are present in various biologically active molecules. Biphenyl structures are common in pharmaceuticals, and the carboxylic acid and nitrile groups offer versatile handles for further chemical modification.

Diagram 2: Potential Role as a Pharmaceutical Intermediate

Caption: Potential derivatization of the title compound.

The carboxylic acid moiety can be readily converted into esters or amides, allowing for the exploration of structure-activity relationships by introducing diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

Given that some biphenyl carboxylic acids exhibit anti-inflammatory or other therapeutic properties, it is plausible that derivatives of 2-(2-Cyanophenyl)benzoic acid could be investigated for similar activities. However, this remains speculative without experimental evidence.

Conclusion

2-(2-Cyanophenyl)benzoic acid is a chemical compound for which specific, publicly available technical data is scarce. This guide has provided a comprehensive overview based on the principles of organic chemistry and data from related compounds. The proposed synthetic route via Ullmann coupling followed by selective hydrolysis offers a logical approach to its preparation. The predicted physical and spectroscopic properties provide a baseline for its characterization. While its direct applications are not yet documented, its structure suggests potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. It is imperative that the information presented herein is validated through laboratory experimentation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Cyanophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyanophenyl)benzoic acid, also known as 2'-cyanobiphenyl-2-carboxylic acid, is a biphenyl derivative characterized by a carboxylic acid group and a nitrile group at the ortho positions of the two phenyl rings. This unique substitution pattern imparts specific steric and electronic properties that make it a molecule of interest in synthetic organic chemistry and potentially in medicinal chemistry as a scaffold or intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide provides a comprehensive overview of its known identifiers, estimated physical and chemical properties based on structurally related compounds, and proposed experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

Quantitative data for 2-(2-Cyanophenyl)benzoic acid is scarce in publicly available literature. However, by examining its structural analogues, we can estimate its key properties.

Table 1: Physical and Chemical Properties of 2-(2-Cyanophenyl)benzoic Acid and Related Compounds

| Property | 2-(2-Cyanophenyl)benzoic Acid (Target) | 2-Biphenylcarboxylic Acid (Analogue) | 4-Biphenylcarboxylic Acid (Analogue) |

| CAS Number | 57743-13-2[1] | 947-84-2[2][3] | 92-92-2[4] |

| Molecular Formula | C₁₄H₉NO₂[1] | C₁₃H₁₀O₂[2] | C₁₃H₁₀O₂[4] |

| Molecular Weight | 223.23 g/mol [1] | 198.22 g/mol [5] | 198.22 g/mol [4] |

| Melting Point | Not available (Est. >114 °C) | 111-114 °C[2][3][6] | 220-225 °C[4] |

| Boiling Point | Not available | 199 °C at 10 mmHg[2][5] | 295.53 °C (rough estimate)[4] |

| Solubility | Insoluble in water (predicted) | Insoluble in water[2][3] | 0.03 g/L in water[4] |

| pKa | Not available (Est. ~3.0-3.5) | 3.46 at 25 °C[2][5] | 4.19 (Predicted)[4] |

Note: The estimated properties for 2-(2-Cyanophenyl)benzoic acid are based on the data for 2-biphenylcarboxylic acid. The presence of the electron-withdrawing cyano group is expected to increase the acidity (lower pKa) and potentially raise the melting point due to increased polarity and intermolecular interactions.

Predicted Spectral Data

Table 2: Predicted Spectral Data for 2-(2-Cyanophenyl)benzoic Acid

| Technique | Predicted Wavenumber/Chemical Shift | Functional Group Assignment |

| FT-IR | ~2220-2230 cm⁻¹ (sharp, medium) | C≡N (Nitrile) stretch[7] |

| ~1700-1720 cm⁻¹ (strong) | C=O (Carboxylic acid) stretch[8][9] | |

| 2500-3300 cm⁻¹ (broad) | O-H (Carboxylic acid) stretch[8][9] | |

| ¹H NMR | 7.4-8.2 ppm (multiplets) | Aromatic protons |

| 10-13 ppm (broad singlet) | Carboxylic acid proton | |

| ¹³C NMR | ~117-120 ppm | C≡N (Nitrile) carbon |

| ~128-140 ppm | Aromatic carbons | |

| ~168-172 ppm | C=O (Carboxylic acid) carbon |

Experimental Protocols

Synthesis Workflow: Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of biaryl compounds like 2-(2-Cyanophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[10][11][12][13]

Caption: Proposed synthesis of 2-(2-Cyanophenyl)benzoic acid via Suzuki-Miyaura coupling.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 2-cyanophenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water.

-

Catalyst Introduction: Introduce a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and acidify with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Workflow for Characterization

The identity and purity of the synthesized 2-(2-Cyanophenyl)benzoic acid would be confirmed using standard analytical techniques.

Caption: Standard workflow for the purification and analytical characterization of the target compound.

Biological and Medicinal Chemistry Context

While no specific biological activities or signaling pathway involvements have been reported for 2-(2-Cyanophenyl)benzoic acid, the benzoic acid scaffold and its derivatives are prevalent in a wide range of biologically active compounds. They are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The unique substitution pattern of 2-(2-Cyanophenyl)benzoic acid, with its sterically demanding ortho-substituents, could lead to novel pharmacological profiles by influencing its binding to biological targets. Its utility is most likely as a key intermediate in the synthesis of more complex molecules for drug discovery and development.

Conclusion

2-(2-Cyanophenyl)benzoic acid is a chemical entity with limited documented experimental data. This guide has provided a consolidated source of its known identifiers and has offered estimations for its core physical and chemical properties based on structurally similar compounds. Furthermore, detailed, plausible experimental protocols for its synthesis and analytical characterization have been proposed to aid researchers in their work with this compound. The information presented herein serves as a valuable starting point for further investigation into the properties and potential applications of 2-(2-Cyanophenyl)benzoic acid in various scientific disciplines.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Biphenylcarboxylic acid CAS#: 947-84-2 [m.chemicalbook.com]

- 3. 2-Biphenylcarboxylic acid | 947-84-2 [chemnet.com]

- 4. 92-92-2 CAS MSDS (4-Biphenylcarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to Structural Analogs of 2-(2-Cyanophenyl)benzoic Acid as Potent PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(2-cyanophenyl)benzoic acid, with a primary focus on their development as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). The document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, presenting key quantitative data in a structured format. Furthermore, it includes detailed experimental protocols and visual diagrams of relevant signaling pathways and experimental workflows to support research and development in this area.

Introduction

The 2-(2-cyanophenyl)benzoic acid scaffold represents a key pharmacophore in the design of inhibitors targeting the nicotinamide binding site of PARP enzymes, particularly PARP-1 and PARP-2. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a significant class of targeted cancer therapies. This guide explores the chemical space around the 2-(2-cyanophenyl)benzoic acid core, focusing on modifications that enhance potency, selectivity, and pharmacokinetic properties.

Core Structure and Key Analogs

The core structure of 2-(2-cyanophenyl)benzoic acid has been extensively modified to optimize its interaction with the PARP active site. A critical evolution of this scaffold involves the replacement of the carboxylic acid with a carboxamide, which has been shown to be a crucial hydrogen bonding motif. Further modifications have led to the development of highly potent inhibitors, including bicyclic heteroaromatic carboxamides. This guide will focus on two prominent and successful classes of analogs: 2-phenyl-2H-indazole-7-carboxamides and 1H-benzo[d]imidazole-4-carboxamides .

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of key structural analogs against PARP-1 and PARP-2.

Table 1: PARP Inhibitory Activity of 2-Phenyl-2H-indazole-7-carboxamide Analogs

| Compound ID | R Group (Substitution on Phenyl Ring) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

| MK-4827 (Niraparib) | 4-(S)-piperidin-3-yl | 3.8 | 2.1 |

| Analog 1 | 4-piperazin-1-yl | 10 | 5 |

| Analog 2 | 4-morpholino | 25 | 15 |

| Analog 3 | 3-amino | 50 | 30 |

Data compiled from publicly available research literature.[1][2][3]

Table 2: PARP Inhibitory Activity of 1H-Benzo[d]imidazole-4-carboxamide Analogs

| Compound ID | R Group (Substitution at position 2) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

| 17d | 1-(4,4-difluorocyclohexyl)piperidin-4-yl | 4.30 | 1.58 |

| Analog 4 | 1-propylpiperidin-4-yl | 8.5 | 3.2 |

| Analog 5 | 1-(cyclohexylmethyl)piperidin-4-yl | 6.1 | 2.5 |

| Analog 6 | 1-benzylpiperidin-4-yl | 12.0 | 4.8 |

Data compiled from publicly available research literature.[4]

Structure-Activity Relationship (SAR) Analysis

The development of potent PARP inhibitors from the 2-(2-cyanophenyl)benzoic acid scaffold has been guided by extensive SAR studies. Key findings include:

-

Carboxamide is Key: The replacement of the carboxylic acid with a primary carboxamide is critical for potent PARP inhibition, as it forms essential hydrogen bonds with the enzyme's active site residues.

-

Bicyclic Core: The use of a bicyclic heteroaromatic core, such as indazole or benzimidazole, in place of the second phenyl ring of the biphenyl scaffold, provides a rigid and favorable conformation for binding.

-

Substitutions on the Phenyl Ring: For the 2-phenyl-2H-indazole-7-carboxamide series, substitutions at the para-position of the phenyl ring with cyclic amines, such as a piperidine or piperazine, significantly enhance potency. The stereochemistry of these substituents can also play a role, as seen with the (S)-piperidin-3-yl group in Niraparib.[1][3]

-

Substitutions on the Heterocyclic Core: In the 1H-benzo[d]imidazole-4-carboxamide series, large, lipophilic substituents at the 2-position, often incorporating a piperidine linker, lead to highly potent inhibitors. The introduction of fluorine atoms, as in compound 17d , can further enhance activity and improve metabolic stability.[4]

Experimental Protocols

General Synthesis of 2-Phenyl-2H-indazole-7-carboxamide Analogs (e.g., MK-4827)

This protocol is a representative example based on published synthetic routes.

Step 1: Suzuki-Miyaura Coupling

-

To a solution of 2-bromo-2H-indazole-7-carbonitrile (1.0 eq) in a 2:1 mixture of toluene and ethanol, add the desired arylboronic acid (1.2 eq) and a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours under a nitrogen atmosphere.

-

After completion (monitored by TLC or LC-MS), cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-phenyl-2H-indazole-7-carbonitrile intermediate.

Step 2: Hydrolysis of the Nitrile to Carboxamide

-

Dissolve the 2-phenyl-2H-indazole-7-carbonitrile intermediate (1.0 eq) in a mixture of tert-butanol and water.

-

Add potassium hydroxide (5.0 eq) and heat the mixture to 100°C for 24 hours.

-

Cool the reaction to room temperature and adjust the pH to ~7 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final 2-phenyl-2H-indazole-7-carboxamide analog.

In Vitro PARP-1 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP-1.

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT) to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted compound solution to each well.[5] Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and NAD+ in the assay buffer.[5]

-

Reaction Initiation: Add 10 µL of the enzyme/substrate mixture to each well to start the reaction.[5]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[5]

-

Detection: Add 10 µL of a developer reagent (e.g., a reagent that detects the remaining NAD+ or the product, nicotinamide) to each well.[5]

-

Signal Measurement: After a further 15-minute incubation at room temperature in the dark, measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).[5]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway

References

- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(2-Cyanophenyl)benzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-cyanophenyl)benzoic acid, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. The document details its discovery, historical and modern synthetic methodologies, physicochemical and spectroscopic properties, and its application in the development of bioactive molecules. Detailed experimental protocols for its synthesis are provided, along with a discussion of its role as a precursor in the synthesis of compounds targeting various biological pathways.

Introduction

2-(2-Cyanophenyl)benzoic acid (CAS No. 57743-13-2) is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a nitrile group at the 2'-position. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems, particularly those with applications in medicinal chemistry. Its rigid biphenyl backbone and the reactivity of its cyano and carboxylic acid moieties allow for its elaboration into diverse molecular architectures. This guide aims to consolidate the available scientific information on 2-(2-cyanophenyl)benzoic acid, providing a valuable resource for researchers in organic synthesis and drug discovery.

Discovery and History

The first documented synthesis of 2-(2-cyanophenyl)benzoic acid appears in the journal Synthesis in 1982. While the full details of this initial report are not widely available in online databases, subsequent research has established several reliable synthetic routes to this compound. A notable advancement in its synthesis was reported in 1998 by Simanek and coworkers in The Journal of Organic Chemistry. Their work detailed a novel approach to 2-cyanobenzoic acids via the reaction of bromobenzoic acids with arylacetonitriles, proceeding through a benzyne intermediate. This method provided a more accessible route to 2-(2-cyanophenyl)benzoic acid and highlighted its utility as a synthetic building block.

Physicochemical and Spectroscopic Data

The accurate characterization of 2-(2-cyanophenyl)benzoic acid is crucial for its use in synthesis. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of 2-(2-Cyanophenyl)benzoic Acid

| Property | Value | Source |

| CAS Number | 57743-13-2 | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from general properties of benzoic acids |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in organic solvents like THF, DMF, and DMSO | Inferred from synthetic procedures |

Table 2: Spectroscopic Data of 2-(2-Cyanophenyl)benzoic Acid

| Technique | Data |

| ¹H NMR | Predicted chemical shifts: Aromatic protons are expected in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected as a broad singlet downfield (>10 ppm). |

| ¹³C NMR | Predicted chemical shifts: Aromatic carbons are expected in the range of 120-140 ppm. The nitrile carbon is expected around 115-120 ppm, and the carboxylic carbon is expected around 165-175 ppm. |

| IR (Infrared) | Characteristic peaks expected for: O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C≡N stretch of the nitrile (~2220-2240 cm⁻¹), and aromatic C-H and C=C stretches. |

Synthetic Methodologies

Several synthetic strategies have been employed to prepare 2-(2-cyanophenyl)benzoic acid. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Benzyne Intermediate

This method, developed by Simanek et al., involves the reaction of a bromobenzoic acid with an arylacetonitrile in the presence of a strong base like lithium diisopropylamide (LDA). The reaction proceeds through a benzyne intermediate.

Experimental Protocol:

-

Materials: 2-Bromobenzoic acid, 2-cyanophenylacetonitrile, Lithium diisopropylamide (LDA) solution, Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

A solution of 2-bromobenzoic acid in dry THF is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to -70 °C.

-

A solution of LDA in THF is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to form the lithium salt of the benzoic acid.

-

A solution of 2-cyanophenylacetonitrile in dry THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at -70 °C for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of aqueous HCl.

-

The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(2-cyanophenyl)benzoic acid.

-

Figure 1: Synthetic pathway via a benzyne intermediate.

Synthesis via Ullmann Condensation

Proposed Experimental Protocol:

-

Materials: Methyl 2-iodobenzoate, 2-bromobenzonitrile, Copper powder, Dimethylformamide (DMF), Sodium hydroxide (NaOH), Water, HCl.

-

Procedure:

-

A mixture of methyl 2-iodobenzoate, 2-bromobenzonitrile, and activated copper powder in DMF is heated at reflux under an inert atmosphere for several hours.

-

The reaction progress is monitored by TLC.

-

After cooling to room temperature, the reaction mixture is filtered to remove the copper catalyst.

-

The filtrate is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude methyl 2-(2-cyanophenyl)benzoate.

-

The crude ester is then hydrolyzed by heating with aqueous NaOH.

-

After cooling, the reaction mixture is acidified with HCl to precipitate the product, 2-(2-cyanophenyl)benzoic acid.

-

The solid is collected by filtration, washed with water, and dried.

-

Figure 2: Proposed Ullmann condensation pathway.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a method to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate. This approach could be used to synthesize 2-(2-cyanophenyl)benzoic acid from 2-(2-aminophenyl)benzoic acid.

Proposed Experimental Protocol:

-

Materials: 2-(2-Aminophenyl)benzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN), Water.

-

Procedure:

-

2-(2-Aminophenyl)benzoic acid is dissolved in aqueous HCl and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated.

-

The cold diazonium salt solution is slowly added to the hot copper cyanide solution.

-

The reaction mixture is heated for a period to ensure complete reaction, then cooled.

-

The mixture is acidified with HCl to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

Figure 3: Proposed Sandmeyer reaction pathway.

Applications in Drug Discovery and Development

2-(2-Cyanophenyl)benzoic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. The presence of both a carboxylic acid and a nitrile group on a biphenyl scaffold allows for diverse synthetic transformations, leading to the construction of complex heterocyclic systems.

Precursor to Phenanthridine Derivatives

One of the significant applications of 2-(2-cyanophenyl)benzoic acid is in the synthesis of phenanthridine derivatives. Phenanthridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of several alkaloids and synthetic molecules with a wide range of biological activities, including anticancer and antimicrobial properties. The synthesis often involves the reduction of the nitrile group to an amine, followed by intramolecular cyclization.

Role in the Synthesis of Bioactive Compounds

Derivatives of 2-(2-cyanophenyl)benzoic acid have been explored for the development of various therapeutic agents. The biphenyl scaffold is a common motif in many approved drugs, and the functional handles on this compound provide opportunities for further chemical modifications to optimize pharmacological properties. Research in this area is ongoing, with a focus on synthesizing novel derivatives and evaluating their biological activities against various targets.

While specific signaling pathways directly modulated by 2-(2-cyanophenyl)benzoic acid itself are not extensively documented, its derivatives, such as phenanthridines, are known to interact with various biological targets. For instance, some phenanthridine derivatives act as DNA intercalators or topoisomerase inhibitors, pathways that are critical in cancer chemotherapy.

Figure 4: Role as a precursor to bioactive molecules.

Conclusion

2-(2-Cyanophenyl)benzoic acid is a synthetically valuable compound with significant potential in the field of drug discovery. Its established and emerging synthetic routes provide access to this key intermediate, which can be further elaborated into a wide array of complex heterocyclic structures. While its own biological activity is not well-characterized, its role as a precursor to potent bioactive molecules, such as phenanthridine derivatives, is well-documented. This technical guide provides a foundational understanding of the discovery, synthesis, and applications of 2-(2-cyanophenyl)benzoic acid, intended to aid researchers in their efforts to develop novel therapeutic agents. Further research into its synthesis and the biological evaluation of its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

2-(2-Cyanophenyl)benzoic acid IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-cyanophenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relationship to broader chemical synthesis strategies.

Chemical Identity and Nomenclature

The compound with the chemical structure featuring a cyanophenyl group attached to the 2-position of a benzoic acid moiety is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: 2'-(cyano)-[1,1'-biphenyl]-2-carboxylic acid[1]

Synonyms:

-

2-(2-cyanophenyl)benzoic Acid[1]

-

2''-CYANO-1,1''-BIPHENYL-2-CARBOXYLIC ACID[1]

-

[1,1'-Biphenyl]-2-carboxylicacid, 2'-cyano-[1]

-

2-carboxy-2'-cyanobiphenyl[2]

CAS Number: 57743-13-2[1][3][4]

Physicochemical Properties

A summary of the key quantitative data for 2-(2-cyanophenyl)benzoic acid is presented in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₂ | [1][4] |

| Molecular Weight | 223.23 g/mol | [1] |

| Melting Point | 170-172 °C | [1] |

| Boiling Point (Predicted) | 427.6 ± 28.0 °C | [1] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.68 ± 0.36 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

Synthesis Methodology

While various methods can be employed for the synthesis of biphenyl carboxylic acids, the Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient route. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of 2-(2-cyanophenyl)benzoic acid from commercially available starting materials.

Reaction Scheme:

Materials:

-

2-Cyanophenylboronic acid

-

2-Iodobenzoic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction flask, add 2-cyanophenylboronic acid (1.2 equivalents), 2-iodobenzoic acid (1.0 equivalent), and potassium carbonate (3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add 1,4-dioxane and water in a 4:1 ratio to the flask.

-

To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to a pH of approximately 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(2-cyanophenyl)benzoic acid.

Synthetic Strategy Visualization

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling approach for the synthesis of the target compound.

Caption: Synthetic workflow for 2-(2-cyanophenyl)benzoic acid via Suzuki-Miyaura coupling.

Potential Applications and Future Directions

While specific biological activities for 2-(2-cyanophenyl)benzoic acid are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has shown promise in various therapeutic areas. Notably, derivatives of benzoic acid have been investigated for their potential as anticancer and antifungal agents. The structural motifs present in 2-(2-cyanophenyl)benzoic acid, namely the biphenyl scaffold and the nitrile group, are common in medicinal chemistry and may impart interesting biological properties.

Future research could focus on:

-

Screening 2-(2-cyanophenyl)benzoic acid and its analogs for various biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

-

Investigating its potential as a building block for the synthesis of more complex molecules with therapeutic potential.

-

Exploring its coordination chemistry and potential applications in materials science.

This technical guide serves as a foundational resource for professionals engaged in the study and application of 2-(2-cyanophenyl)benzoic acid. The provided information on its identity, properties, and a viable synthetic route is intended to facilitate further research and development in this area.

References

theoretical studies of 2-(2-Cyanophenyl)benzoic acid

An In-depth Technical Guide on the Theoretical Studies of 2-(2-Cyanophenyl)benzoic Acid

Introduction

2-(2-Cyanophenyl)benzoic acid is a molecule of interest in various fields of chemical and pharmaceutical research. Its structural features, including the biphenyl backbone, a carboxylic acid group, and a nitrile group, suggest a rich electronic and chemical behavior. Theoretical and computational studies provide a powerful avenue to elucidate the molecular properties, reactivity, and potential applications of this compound without the need for extensive experimental work. This guide details the common theoretical approaches used to study 2-(2-Cyanophenyl)benzoic acid, offering insights for researchers, scientists, and drug development professionals.

The theoretical investigation of organic molecules like 2-(2-Cyanophenyl)benzoic acid typically involves quantum chemical calculations to determine its optimized geometry, electronic structure, vibrational frequencies, and other key physicochemical properties. These studies are often performed using Density Functional Theory (DFT), a robust method for predicting molecular properties with a good balance of accuracy and computational cost.

Experimental and Computational Protocols

The methodologies employed in the theoretical study of benzoic acid derivatives generally follow a standardized workflow. The primary computational tool is quantum chemistry software packages such as Gaussian, ORCA, or GAMESS, which are used to perform calculations based on first principles.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Method: Density Functional Theory (DFT) is a widely used method. A popular functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function. A commonly used basis set for molecules of this size is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.

-

Procedure: An initial guess for the structure of 2-(2-Cyanophenyl)benzoic acid is created. The geometry is then iteratively optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

Vibrational Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed.

-

Purpose: This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Method: The analysis is typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

-

Data Interpretation: The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. These can be compared with experimental IR and Raman spectra for validation.

Electronic Properties Analysis

The electronic properties of the molecule are crucial for understanding its reactivity and spectroscopic behavior.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting sites of chemical reactions.

-

Method: These properties are calculated using the optimized geometry at the same level of theory. For excited-state properties and prediction of UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are often employed.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from a theoretical study of 2-(2-Cyanophenyl)benzoic acid. Disclaimer: The following data is representative and for illustrative purposes, based on typical values for similar benzoic acid derivatives, as specific theoretical studies on 2-(2-Cyanophenyl)benzoic acid are not widely available in the public domain.

Table 1: Representative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (inter-ring) | 1.49 Å |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C≡N (nitrile) | 1.16 Å | |

| Bond Angle | C-C-C (inter-ring) | 120.5° |

| O=C-O (carboxyl) | 123.0° | |

| Dihedral Angle | C-C-C-C (inter-ring) | 45.0° |

Table 2: Representative Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3550 |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C≡N Stretch | Nitrile | 2230 |

| C=O Stretch | Carboxylic Acid | 1720 |

| C-C Stretch | Aromatic | 1600 - 1450 |

| O-H Bend | Carboxylic Acid | 1420 |

Table 3: Representative Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.5 D |

Visualization of Theoretical Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and relationships in theoretical studies.

An In-depth Technical Guide to the Safety and Handling of 2-(2-Cyanophenyl)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Due to the absence of specific data for 2-(2-Cyanophenyl)benzoic acid, the hazard classification is inferred from related biphenyl carboxylic acids. The primary anticipated hazards include irritation to the skin, eyes, and respiratory system.

Table 1: GHS Classification of Structurally Similar Biphenyl Carboxylic Acids

| Hazard Class | Hazard Category | Compound | Source |

| Acute Toxicity, Oral | Category 4 | 3-Biphenylcarboxylic acid, 4'-Trifluoromethyl-2-biphenyl carboxylic acid | |

| Skin Corrosion/Irritation | Category 2 | 3-Biphenylcarboxylic acid, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, 4-Biphenyl Carboxylic Acid | |

| Serious Eye Damage/Irritation | Category 2A / 2 | 3-Biphenylcarboxylic acid, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, 4-Biphenyl Carboxylic Acid | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | 4'-Trifluoromethyl-2-biphenyl carboxylic acid, 4-Biphenyl Carboxylic Acid |

Summary of Potential Hazards:

-

Harmful if swallowed: Based on analogues, it may cause gastrointestinal distress.

-

Causes skin irritation: Direct contact may lead to redness and inflammation.

-

Causes serious eye irritation: Contact with eyes can cause significant irritation.

-

May cause respiratory irritation: Inhalation of dust may irritate the respiratory tract, causing coughing and discomfort.

The nitrile group is generally considered metabolically stable and non-toxic. However, as with any chemical, appropriate precautions should be taken.

Physical and Chemical Properties

Specific physical property data for 2-(2-Cyanophenyl)benzoic acid is limited. The following table includes data for a related compound.

Table 2: Physical and Chemical Properties of a Structurally Similar Compound

| Property | Value | Compound | Source |

| Molecular Formula | C₁₃H₁₀O₂ | 4-Biphenyl Carboxylic Acid | |

| Molecular Weight | 198.22 g/mol | 4-Biphenyl Carboxylic Acid | |

| Melting Point | 220-225 °C | Biphenyl Carboxylic Acid | |

| Form | Solid / Powder | N/A | N/A |

Experimental Protocols: Safe Handling and Storage

The following protocols are generalized for handling potentially hazardous chemical powders in a laboratory setting and should be adapted to specific experimental conditions.

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of the material to determine the appropriate PPE.

Handling Protocol

-

Preparation:

-

Ensure a safety shower and eyewash station are accessible.

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders to minimize inhalation risk.

-

Keep the container tightly closed when not in use.

-

-

Dispensing:

-

Handle as a solid powder. Avoid generating dust. Use techniques like gentle scooping rather than pouring from a height.

-

If weighing, do so within a fume hood or a ventilated balance enclosure.

-

-

General Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.

-

Avoid contact with strong oxidizing agents.

-

Storage Protocol

-

Store in original, tightly sealed containers.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The procedure for responding to a spill should be determined by the size and location of the spill.

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical waste should be placed in a designated, labeled, and sealed container.

-

Do not dispose of down the drain or in general waste.

Logical Relationships in Chemical Safety

A systematic approach to chemical safety involves a clear logical progression from hazard identification to risk mitigation.

An In-depth Technical Guide to the Solubility of 2-(2-Cyanophenyl)benzoic Acid and Related Aromatic Carboxylic Acids in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-(2-Cyanophenyl)benzoic Acid

2-(2-Cyanophenyl)benzoic acid is a biphenyl derivative containing both a carboxylic acid and a nitrile functional group. Its chemical structure suggests it would be a crystalline solid at room temperature. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and potential applications in medicinal chemistry and materials science.

Physical Properties of 2-(2-Cyanophenyl)benzoic Acid:

| Property | Value | Reference |

| CAS Number | 57743-13-2 | [1][2][3][4] |

| Molecular Formula | C14H9NO2 | [1][3][4][5] |

| Molecular Weight | 223.23 g/mol | [1][4][6] |

| Melting Point | 170-172 °C | [4][6] |

| Boiling Point (Predicted) | 427.6±28.0 °C | [4][6] |

| Appearance | Off-white to light yellow solid | [4] |

Solubility Data of Benzoic Acid in Organic Solvents

Due to the absence of specific data for 2-(2-Cyanophenyl)benzoic acid, the following table summarizes the molar solubility of benzoic acid in a range of organic solvents. This data provides a baseline for estimating the potential solubility behavior of structurally similar aromatic carboxylic acids.

| Solvent | Molar Solubility (M) | Temperature (°C) |

| Acetone | 69.1 g/100 g | 20 |

| Benzene | 10 g/100 ml | Not Specified |

| Carbon Tetrachloride | 4.0 g/100 ml | Not Specified |

| Diethyl Ether | Soluble | Not Specified |

| Ethanol | High | Not Specified |

| Ethyl Acetate | 1.990 | Not Specified |

| Heptane | 0.081 | Not Specified |

| Hexane | 0.075 | Not Specified |

| Methanol | 2.867 | Not Specified |

| Toluene | 0.664 | Not Specified |

| Water | 0.027 | Not Specified |

Experimental Protocols for Solubility Determination

Several well-established methods are used to determine the solubility of solid compounds in organic solvents. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for solubility determination.

Methodology:

-

Saturation: An excess amount of the solid solute (e.g., benzoic acid) is added to a known volume or mass of the solvent in a sealed container, such as a jacketed glass vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The agitation is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.

-

Sampling: A known volume of the clear, supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-weighed syringe equipped with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Quantification: The container with the dried solid residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is then calculated and expressed in various units, such as grams per 100 mL of solvent, molarity (mol/L), or mole fraction.

Laser Dynamic Method (Synthetic Method)

This method involves observing the dissolution of a solid in a solvent as the temperature is changed.

Methodology:

-

Sample Preparation: A known mass of the solute and solvent are placed in a sealed sample cell.

-

Heating and Observation: The cell is slowly heated while the solution is stirred. A laser beam is passed through the solution, and the light transmission is monitored by a detector.

-

Dissolution Point Determination: As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.

-

Data Collection: By repeating this process with different solute-solvent compositions, a solubility curve as a function of temperature can be constructed.

Titrimetric Method

For acidic or basic compounds, titration can be an effective method for determining solubility.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared by equilibrating an excess of the solute in the solvent at a constant temperature, as described in the gravimetric method.

-

Sampling: A known volume of the clear, saturated solution is withdrawn.

-

Titration: The sample is titrated with a standardized solution of a base (for an acidic solute like benzoic acid) or an acid (for a basic solute). An appropriate indicator is used to determine the endpoint of the titration.

-

Calculation: The concentration of the solute in the saturated solution is calculated from the volume and concentration of the titrant used.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound using the gravimetric method.

Caption: General workflow for solubility determination by the gravimetric method.

This guide provides a foundational understanding of the solubility of aromatic carboxylic acids, using benzoic acid as a case study in the absence of specific data for 2-(2-Cyanophenyl)benzoic acid. The experimental protocols outlined are robust and can be adapted for determining the solubility of the target compound, which is a critical step in its development for any potential application.

References

- 1. 57743-13-2|2'-Cyano-[1,1'-biphenyl]-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 57743-13-2 Cas No. | 2-(2-Cyanophenyl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2''-CYANO-1,1''-BIPHENYL-2-CARBOXYLIC ACID | 57743-13-2 [chemicalbook.com]

- 5. PubChemLite - 2-(2-cyanophenyl)benzoic acid (C14H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. 2''-CYANO-1,1''-BIPHENYL-2-CARBOXYLIC ACID CAS#: 57743-13-2 [m.chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-(2-Cyanophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and methodologies for determining the melting and boiling points of 2-(2-Cyanophenyl)benzoic acid. Given the limited availability of experimental data for this specific compound, this guide also outlines standard protocols for the experimental determination of these crucial physicochemical properties.

Physicochemical Data for 2-(2-Cyanophenyl)benzoic Acid and Related Compounds

An extensive literature search did not yield experimentally determined melting and boiling points for 2-(2-Cyanophenyl)benzoic acid (CAS RN: 57743-13-2). Chemical databases currently list these values as not available.

For the purpose of comparison and to prevent confusion with structurally similar molecules, the following table summarizes the available data for a related compound, 2-(2-Cyanophenylthio)benzoic acid, which contains a thioether linkage.

Table 1: Physicochemical Data for 2-(2-Cyanophenylthio)benzoic Acid (CAS RN: 163725-12-0)

| Property | Value | Notes |

| Melting Point | 210-215 °C | Literature value. |

| Boiling Point | 423.7 ± 30.0 °C | Predicted value. |

| Molecular Formula | C₁₄H₉NO₂S | |

| Molecular Weight | 255.29 g/mol |

It is critical to note that 2-(2-Cyanophenylthio)benzoic acid is a distinct chemical entity from 2-(2-Cyanophenyl)benzoic acid, and their physical properties are not interchangeable.

Experimental Protocols for Melting and Boiling Point Determination

The following are detailed, standard laboratory protocols for the determination of melting and boiling points of organic compounds.

Melting Point Determination: Capillary Method

The capillary method is a widely used and official technique for determining the melting point of a solid substance.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature range from the onset of melting to the complete liquefaction of the sample is recorded as the melting point range. Pure crystalline compounds typically exhibit a sharp melting point (a narrow range of 0.5-1.0 °C), whereas impurities can lead to a depressed and broader melting point range.[1]

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by grinding the sample with a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Modern devices often have a built-in thermometer and a magnifying lens for observation.[2]

-

Heating:

-

For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting point.[1]

-

For a more accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1-T2.

-

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a liquid, especially with small sample volumes.[3]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] In this method, a small amount of liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube ceases and the liquid is drawn into the capillary is recorded as the boiling point.

Procedure:

-

Apparatus Setup:

-

Add a small amount (0.5-1 mL) of the liquid sample to a small test tube (e.g., a fusion tube).

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source. The design of the tube facilitates the circulation of the oil via convection, ensuring uniform heating.[1]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

-

Observation and Recording:

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this point; this is the boiling point of the liquid.

-

It is important to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[4]

-

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a new or uncharacterized chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenanthridines from 2-(2-Cyanophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of phenanthridines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science. The described multi-step synthesis commences with the readily available starting material, 2-(2-Cyanophenyl)benzoic acid, and proceeds through the key intermediate, phenanthridinone.

Phenanthridine and its derivatives are known to exhibit a range of biological activities, including anticancer, antiviral, and antiparasitic properties. Their planar structure allows for intercalation into DNA, a mechanism that underpins much of their therapeutic potential. This synthetic route offers a reliable method for accessing the core phenanthridine scaffold, which can be further functionalized to explore structure-activity relationships in drug discovery programs.

Overall Synthetic Pathway

The synthesis of phenanthridine from 2-(2-Cyanophenyl)benzoic acid is a three-step process involving amidation, intramolecular cyclization to form phenanthridinone, and subsequent reduction to yield the final phenanthridine product.

Caption: Overall synthetic route from 2-(2-Cyanophenyl)benzoic acid to phenanthridine.

Data Presentation

The following table summarizes the key transformations and expected yields for each step in the synthesis of phenanthridine.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Amidation | 1. Thionyl chloride (SOCl₂), reflux. 2. Aqueous ammonia (NH₄OH). | 2-(2-Cyanophenyl)benzamide | ~85-95% |

| 2 | Intramolecular Cyclization | Concentrated sulfuric acid (H₂SO₄), heat. | Phenanthridinone | ~70-80% |

| 3 | Reduction | Lithium aluminum hydride (LiAlH₄), dry THF, reflux. | Phenanthridine | ~80-90% |

Spectroscopic Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| Phenanthridinone | C₁₃H₉NO | 195.22 | IR (KBr, cm⁻¹): ~3100-2900 (N-H stretch), ~1660 (C=O stretch). ¹H NMR (CDCl₃, δ): ~8.5 (d), ~8.3 (d), ~7.8-7.3 (m). Mass Spectrum (EI, m/z): 195 (M⁺), 167, 139.[1][2] |

| Phenanthridine | C₁₃H₉N | 179.22 | IR (KBr, cm⁻¹): ~3050 (aromatic C-H stretch), ~1610, 1580, 1450 (aromatic C=C stretch). ¹H NMR (CDCl₃, δ): ~9.2 (s), ~8.6 (d), ~8.2 (d), ~7.9-7.5 (m). UV-Vis (EtOH, nm): ~250, ~330, ~345. Mass Spectrum (EI, m/z): 179 (M⁺), 178, 152.[3][4][5] |

Experimental Protocols

Step 1: Synthesis of 2-(2-Cyanophenyl)benzamide

This procedure describes the conversion of the carboxylic acid functionality of the starting material into a primary amide.

Materials:

-

2-(2-Cyanophenyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia (NH₄OH, 28-30%)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and reflux apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(2-Cyanophenyl)benzoic acid (1.0 eq) in toluene.

-

Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude acid chloride in dichloromethane.

-

In a separate beaker, cool an excess of aqueous ammonia in an ice bath.

-

Slowly add the dichloromethane solution of the acid chloride to the cold aqueous ammonia with vigorous stirring.

-

Continue stirring for 30 minutes.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Cyanophenyl)benzamide.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Phenanthridinone

This step involves the acid-catalyzed intramolecular cyclization of 2-(2-Cyanophenyl)benzamide to form the tricyclic lactam, phenanthridinone. The reaction proceeds via hydrolysis of the cyano group to a primary amide, followed by intramolecular condensation.

Materials:

-

2-(2-Cyanophenyl)benzamide

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Water

-

Standard laboratory glassware

Procedure:

-

Carefully add 2-(2-Cyanophenyl)benzamide (1.0 eq) in small portions to an excess of concentrated sulfuric acid, ensuring the temperature is kept low with an ice bath.

-

Once the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the acidic solution onto crushed ice with stirring.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the collected solid to obtain the crude phenanthridinone.

-

Further purification can be achieved by recrystallization from ethanol or acetic acid.

Step 3: Synthesis of Phenanthridine

The final step is the reduction of the amide carbonyl group in phenanthridinone to a methylene group, yielding phenanthridine.

Materials:

-

Phenanthridinone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and reflux apparatus under an inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

-

Dissolve phenanthridinone (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of sodium sulfate.

-

Filter the resulting mixture through a pad of Celite® to remove the aluminum salts.

-

Wash the filter cake with THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude phenanthridine.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from starting material to the final purified product.

Caption: A step-by-step workflow for the synthesis of phenanthridine.

Proposed Reaction Mechanism for Cyclization

The intramolecular cyclization of 2-(2-Cyanophenyl)benzamide is proposed to proceed through the following steps under acidic conditions.

Caption: Proposed mechanism for the acid-catalyzed cyclization to phenanthridinone.

Phenanthridines in Signaling Pathways

Phenanthridine derivatives have been shown to interact with various biological targets, often leading to the modulation of cellular signaling pathways. One of the primary mechanisms of action is through the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.

Caption: Inhibition of the PARP-mediated DNA repair pathway by phenanthridine derivatives.

By inhibiting PARP, phenanthridine-based compounds can prevent cancer cells from repairing their DNA, leading to an accumulation of DNA damage and ultimately triggering programmed cell death (apoptosis). This makes PARP inhibitors a promising class of anticancer agents, particularly in cancers with deficiencies in other DNA repair pathways.

References

Application Notes and Protocols: 2-(2-Cyanophenyl)benzoic Acid as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(2-Cyanophenyl)benzoic acid, a versatile precursor for the synthesis of heterocyclic compounds, with a focus on the preparation of 6(5H)-phenanthridinone, a valuable scaffold in medicinal chemistry.

Introduction

2-(2-Cyanophenyl)benzoic acid, also known as 2'-cyanobiphenyl-2-carboxylic acid, is a bifunctional organic molecule containing both a carboxylic acid and a nitrile group. This unique arrangement of functional groups allows for intramolecular reactions to form fused heterocyclic systems. Its application as a precursor is particularly valuable in the construction of nitrogen-containing polycyclic aromatic compounds, which are prevalent in many biologically active molecules and pharmaceutical agents.

Key Application: Synthesis of 6(5H)-Phenanthridinone

A primary application of 2-(2-Cyanophenyl)benzoic acid is its conversion to 6(5H)-phenanthridinone. This transformation involves a one-pot hydrolysis of the nitrile group to an amide, followed by an intramolecular cyclization. This method provides a direct and efficient route to the phenanthridinone core structure.

Reaction Scheme:

Caption: Intramolecular cyclization of 2-(2-Cyanophenyl)benzoic acid to 6(5H)-phenanthridinone.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 6(5H)-phenanthridinone from 2-(2-Cyanophenyl)benzoic acid.

| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |